N-Cyanobenzenesulfonamide: Chemical Structure, Physical Properties, and Therapeutic Applications
N-Cyanobenzenesulfonamide: Chemical Structure, Physical Properties, and Therapeutic Applications
An In-Depth Technical Guide for Researchers and Drug Development Professionals
As a Senior Application Scientist, I approach the characterization of chemical entities not merely as a cataloging of static properties, but as an analysis of how molecular architecture dictates macroscopic behavior and biological function. N-cyanobenzenesulfonamide (CBS) and its derivatives represent a fascinating class of compounds where the precise arrangement of electron-withdrawing groups creates unique physical properties, making them invaluable in both materials science (as ionic liquids) and targeted drug development (as ion transporter inhibitors).
This whitepaper deconstructs the chemical structure, physical properties, synthesis methodologies, and biological applications of the N-cyanobenzenesulfonamide scaffold, providing self-validating protocols and authoritative grounding for researchers in the field.
Chemical Structure and Electronic Properties
The core pharmacophore of N-cyanobenzenesulfonamide (CAS 4392-45-4) consists of a benzene ring attached to a sulfonamide group, where the nitrogen atom is further substituted with a cyano (-C≡N) moiety. This specific arrangement—an NH proton flanked by two potent electron-withdrawing groups (the sulfonyl -SO₂ and the cyano -CN)—fundamentally alters the electronic landscape of the molecule.
Causality of Enhanced Acidity
In standard sulfonamides, the NH proton is weakly acidic. However, in N-cyanosulfonamides, the acidity of the NH-proton is drastically enhanced[1]. The causality behind this shift lies in the extreme delocalization of the negative charge upon deprotonation. The resulting anion is stabilized by resonance across the oxygen atoms of the sulfonyl group and the nitrogen atoms of the cyano group[1]. This highly stable anionic state makes N-cyanobenzenesulfonamides excellent candidates for forming ionic liquids and highly soluble sodium salts in aqueous media.
Logical flow of charge delocalization and resonance stabilization in N-cyanosulfonamides.
Physical and Chemical Properties
The physical properties of N-cyanobenzenesulfonamides vary significantly based on ring substitutions. The unsubstituted parent compound (CBS) is highly volatile compared to its widely studied derivative, 4-Amino-N-cyanobenzenesulfonamide (also known as Sulcimide or N1-cyanosulfanilamide), which is a crystalline solid historically utilized for its antibacterial properties[2].
Quantitative Data Summary
The following table summarizes the critical physical and chemical parameters of the parent compound and its primary amino-substituted derivative, providing a comparative baseline for formulation scientists.
| Property | N-Cyanobenzenesulfonamide | 4-Amino-N-cyanobenzenesulfonamide |
| CAS Number | 4392-45-4[3] | 116-47-2[2] |
| Molecular Formula | C₇H₆N₂O₂S[3] | C₇H₇N₃O₂S[2] |
| Molecular Weight | 182.20 g/mol | 197.21 g/mol [4] |
| Density | N/A | 1.453 g/cm³[4] |
| Boiling Point | 147.6 °C[3] | 397.5 °C (at 760 mmHg)[4] |
| Flash Point | N/A | 194.2 °C[4] |
| Appearance | Solid / Oil | White to off-white crystalline solid[2] |
| Primary Utility | Anion in Ionic Liquids | Antimicrobial (Folic acid inhibitor)[2] |
Experimental Protocols: Synthesis Workflows
To ensure scientific integrity, chemical synthesis must be a self-validating system where the causality of every reagent choice is understood. The preparation of N-cyanosulfonamides generally proceeds via the nucleophilic substitution of a sulfonyl chloride with cyanamide.
Protocol 1: Synthesis of N-Cyanobenzenesulfonamide Derivatives
Causality Check: Cyanamide is a relatively weak nucleophile. To drive the reaction forward, a base (such as NaOH or triethylamine) must be introduced to deprotonate the cyanamide, exponentially increasing its nucleophilicity so it can successfully attack the electrophilic sulfur of the benzenesulfonyl chloride[1].
Step-by-Step Methodology:
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Preparation: Dissolve 1.0 equivalent of cyanamide in a biphasic solvent system (e.g., Water/Dichloromethane) or pure THF, depending on the solubility of the specific sulfonyl chloride.
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Base Activation: Add 2.0 equivalents of an alkaline base (e.g., NaOH) to the solution. Rationale: The first equivalent neutralizes the HCl byproduct, while the second deprotonates the cyanamide to form the highly reactive cyanamide anion.
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Electrophile Addition: Cool the reaction mixture to 0 °C using an ice bath. Dropwise, add 1.0 equivalent of benzenesulfonyl chloride. Rationale: Strict temperature control prevents the competing hydrolysis of the sulfonyl chloride into benzenesulfonic acid.
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Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the disappearance of the starting material via TLC (DCM/MeOH, 10:1)[1].
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Acidification & Precipitation: Once complete, the product exists as a highly soluble sodium salt. Slowly add 1M HCl until the pH reaches ~2. Rationale: Protonating the stable N-cyanosulfonamide anion forces the neutral, lipophilic product to precipitate out of the aqueous phase.
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Purification: Filter the resulting white powder and purify via flash chromatography (SiO₂ cartridge, DCM/MeOH gradient) or recrystallization[1].
Step-by-step synthetic workflow for N-cyanobenzenesulfonamide derivatives.
Applications in Drug Development: Targeting NBCn1
Beyond their historical use as sulfa antibiotics (inhibiting bacterial folic acid synthesis)[2], heavily substituted N-cyanobenzenesulfonamides have emerged as critical tools in modern oncology. The most prominent example is S0859 , an N-cyanosulfonamide derivative that acts as a potent inhibitor of sodium-coupled bicarbonate transporters (NCBTs)[5].
Mechanism of Action in Oncology
Solid tumor microenvironments are characteristically acidic due to the high metabolic rate of cancer cells (the Warburg effect), which generates excess lactic acid and CO₂[5]. To survive this intracellular acidification, cancer cells up-regulate the expression of the Na⁺/HCO₃⁻ co-transporter NBCn1 (Slc4a7) to extrude acid and import neutralizing bicarbonate[5].
S0859 specifically binds to and inhibits NBCn1. By blocking this acid extrusion pathway, S0859 forces intracellular acidification in the cancer cells, ultimately suppressing malignant cell proliferation, migration, and invasiveness[5].
Signaling and metabolic pathway of NBCn1 inhibition by N-cyanosulfonamide S0859.
Protocol 2: Intracellular pH (pHi) Recovery Assay (Validation of NCBT Inhibition)
To validate the efficacy of an N-cyanosulfonamide compound like S0859, researchers utilize a fluorescence-based intracellular pH recovery assay[5].
Causality Check: BCECF-AM (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester) is utilized because the AM ester modification makes the dye highly lipophilic and cell-permeable. Once inside the cytoplasm, endogenous esterases cleave the AM groups, trapping the pH-sensitive, hydrophilic BCECF fluorophore inside the cell. Ratiometric imaging is employed to eliminate optical artifacts caused by varying cell thickness or uneven dye loading.
Step-by-Step Methodology:
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Cell Preparation: Culture target cancer cells (e.g., MCF-7 breast cancer organoids) in a shaking incubator (5% CO₂, 37 °C)[5].
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Dye Loading: Incubate the cells with 3 μM BCECF-AM for 20 minutes at 37 °C[5].
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Acid Load Induction: Perfuse the cells with an NH₄Cl solution, followed by a sudden switch to a Na⁺-free, NH₄⁺-free solution. Rationale: This forces a rapid efflux of NH₃, leaving H⁺ trapped inside the cell, causing acute intracellular acidification.
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Inhibitor Application: Introduce the N-cyanosulfonamide inhibitor (e.g., 50 µM S0859) into the extracellular bath.
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Na⁺ Re-addition: Reintroduce Na⁺ to the extracellular bath to stimulate the Na⁺-dependent pHi recovery via NBCn1[5].
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Ratiometric Imaging: Mount the preparation on a fluorescence microscope. Alternately excite the trapped BCECF at 485 nm (pH-sensitive) and 440 nm (isosbestic point/pH-insensitive), and collect the emission light at 510 nm[5].
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Data Analysis: Calculate the rate of pHi recovery (dpHi/dt). A successful N-cyanosulfonamide inhibitor will show a flattened recovery curve compared to the vehicle control, proving the blockade of acid extrusion.
References
- CymitQuimica. "CAS 116-47-2: 4-Amino-N-cyanobenzenesulfonamide".
- eDiss (Uni-Goettingen). "Chemically- and photo-convertible dyes for fluorescence detection of biomolecules".
- RWTH Publications. "Synthesis of N-cyano-substituted sulfilimine and sulfoximine derivatives of S0859 and their biological evaluation".
- ReagentForLab. "4392-45-4 N-cyanobenzenesulfonamide".
- LookChem. "4-(氰基磺酰胺基)苯胺的理化性质及危险特性(SDS\MSDS)".
